2-(Isoquinolin-1-yl)ethan-1-ol
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Overview
Description
2-(Isoquinolin-1-yl)ethan-1-ol is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an isoquinoline ring attached to an ethanol moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of isoquinoline-1-carbaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran . Another method includes the reaction of isoquinoline with ethylene oxide under acidic conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of isoquinoline derivatives. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Isoquinoline-1-carboxylic acid.
Reduction: 2-(Isoquinolin-1-yl)ethanamine.
Substitution: 1-Nitroisoquinoline, 1-Bromoisoquinoline.
Scientific Research Applications
2-(Isoquinolin-1-yl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-1-yl)ethan-1-ol involves its interaction with various molecular targets. The isoquinoline ring can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 2-(Isoquinolin-1-yl)ethan-1-ol, known for its use in the synthesis of various alkaloids and pharmaceuticals.
1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL): A derivative used as a ligand in asymmetric catalysis.
2-(Isoquinolin-1-yl)acetic acid: Another derivative with potential biological activities.
Uniqueness
This compound is unique due to its ethanol moiety, which imparts distinct chemical reactivity and biological properties compared to other isoquinoline derivatives. This structural feature allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H11NO |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-isoquinolin-1-ylethanol |
InChI |
InChI=1S/C11H11NO/c13-8-6-11-10-4-2-1-3-9(10)5-7-12-11/h1-5,7,13H,6,8H2 |
InChI Key |
UXBHGTXVTUQRDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CCO |
Origin of Product |
United States |
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